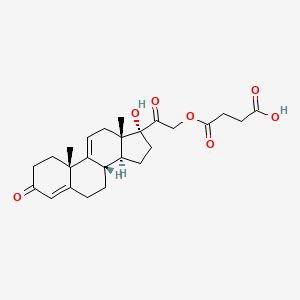
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is a synthetic steroid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Oxidation: Conversion of specific functional groups to ketones at the 3rd and 20th positions.
Diene Formation: Introduction of double bonds at the 4th and 9th (11) positions.
Succinate Esterification: Reaction with succinic anhydride to form the succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized steroids, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl butyrate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl valerate
Uniqueness
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is unique due to its succinate ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H32O7 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O7/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29/h8,13,17,19,31H,3-7,9-12,14H2,1-2H3,(H,28,29)/t17-,19+,23+,24+,25+/m1/s1 |
Clave InChI |
QULBMLBPEHZKBU-VRPAFGSUSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


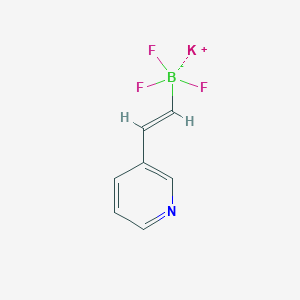
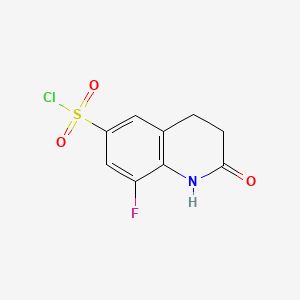
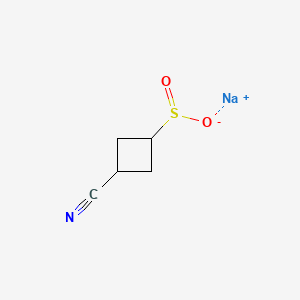

![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
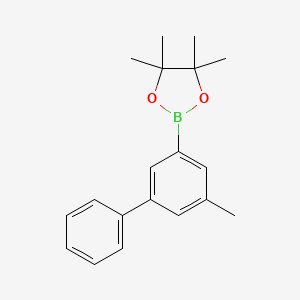
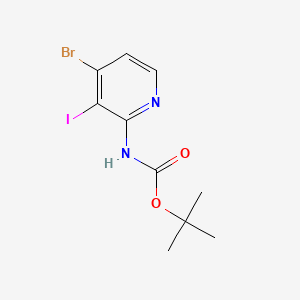
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
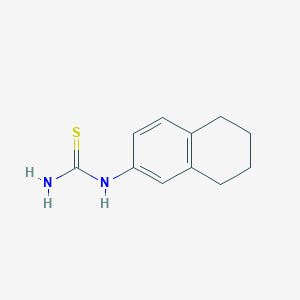
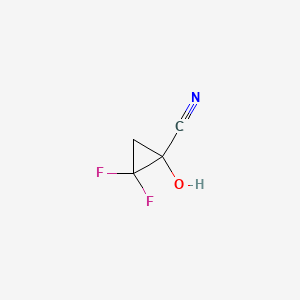
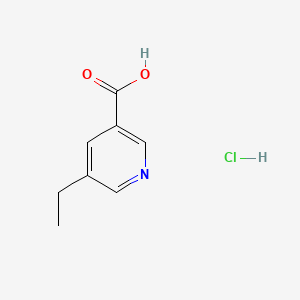
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
